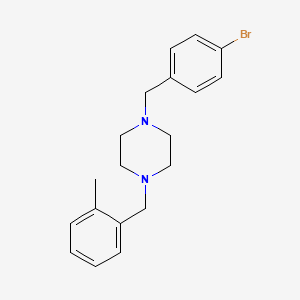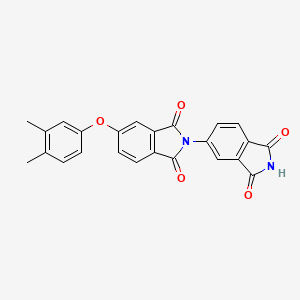![molecular formula C15H17N3O2S B10881270 2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10881270.png)
2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with hydroxy and methyl groups, as well as a thioether linkage to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-methylpyridine with dimethylamine, followed by oxidation with hydrogen peroxide to yield 4,6-dimethyl-2-hydroxypyrimidine.
Thioether Formation: The hydroxyl group on the pyrimidine ring is then substituted with a thiol group using a suitable thiolating agent.
Acetamide Coupling: The final step involves coupling the thioether-substituted pyrimidine with 4-methylphenylacetamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various halogenating agents, thiolating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Derivatives with substituted functional groups on the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2-hydroxypyrimidine: A precursor in the synthesis of the compound.
4-Methylphenylacetamide: Another precursor used in the final coupling step.
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Uniqueness
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H17N3O2S |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H17N3O2S/c1-9-4-6-12(7-5-9)17-13(19)8-21-15-16-11(3)10(2)14(20)18-15/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20) |
InChI-Schlüssel |
SMESQKLUJVPVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-ethyl-1-[4-(methylsulfanyl)benzyl]piperidin-4-amine](/img/structure/B10881189.png)
![2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B10881194.png)
![2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881196.png)

![2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881204.png)
![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10881211.png)
![1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10881221.png)
![[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B10881229.png)
![2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium](/img/structure/B10881236.png)




![(2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B10881263.png)
